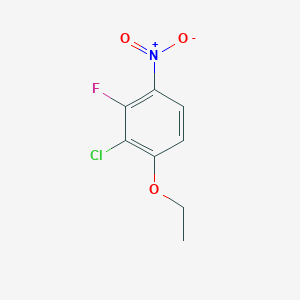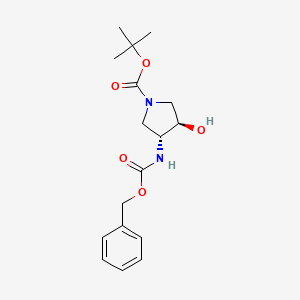
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride involves several steps. One common synthetic route includes the reaction of benzyl chloroformate with 3-methylazepane-4-methanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include benzyl ((3-methylazepan-4-yl)methyl)carbamate and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction include the corresponding amine derivatives.
Substitution: Substitution reactions can occur with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Wissenschaftliche Forschungsanwendungen
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for studying the behavior of similar molecules in biological systems.
Medicine: this compound has potential therapeutic applications. It is being investigated for its potential use as a drug candidate for the treatment of various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired therapeutic or biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Benzyl ((3-methylazepan-4-yl)methyl)carbamate hydrochloride can be compared with other similar compounds, such as:
Benzyl ((4-methylazepan-4-yl)methyl)carbamate hydrochloride: This compound has a similar structure but differs in the position of the methyl group on the azepane ring.
Benzyl ((3-ethylazepan-4-yl)methyl)carbamate hydrochloride: This compound has an ethyl group instead of a methyl group on the azepane ring. The presence of the ethyl group affects its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
benzyl N-[(3-methylazepan-4-yl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13-10-17-9-5-8-15(13)11-18-16(19)20-12-14-6-3-2-4-7-14;/h2-4,6-7,13,15,17H,5,8-12H2,1H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUPKNSVXYXJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCC1CNC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














